N,N'-Thiane-3,5-diylidenedihydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Thiane-3,5-diylidenedihydroxylamine is a chemical compound with a unique structure that includes a thiane ring and hydroxylamine groups
Vorbereitungsmethoden
The synthesis of N,N’-Thiane-3,5-diylidenedihydroxylamine typically involves the reaction of thiane derivatives with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N,N’-Thiane-3,5-diylidenedihydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where hydroxylamine groups are replaced by other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
N,N’-Thiane-3,5-diylidenedihydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiane derivatives and hydroxylamine-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Thiane-3,5-diylidenedihydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine groups can form bonds with active sites on enzymes, inhibiting their activity. Additionally, the thiane ring structure may interact with cellular membranes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
N,N’-Thiane-3,5-diylidenedihydroxylamine can be compared with similar compounds such as 1,3-dithianes and diethylhydroxylamine. While 1,3-dithianes are known for their use in protecting carbonyl groups in organic synthesis, N,N’-Thiane-3,5-diylidenedihydroxylamine offers unique properties due to the presence of hydroxylamine groups. Diethylhydroxylamine, on the other hand, is primarily used as an oxygen scavenger in water treatment and has different chemical properties compared to N,N’-Thiane-3,5-diylidenedihydroxylamine.
Conclusion
N,N’-Thiane-3,5-diylidenedihydroxylamine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, and ongoing research continues to uncover new uses and properties of this compound.
Eigenschaften
CAS-Nummer |
90706-71-1 |
---|---|
Molekularformel |
C5H8N2O2S |
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
N-(5-hydroxyiminothian-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N2O2S/c8-6-4-1-5(7-9)3-10-2-4/h8-9H,1-3H2 |
InChI-Schlüssel |
OWCNPGQNYRJXMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NO)CSCC1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.